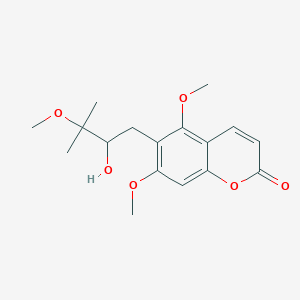

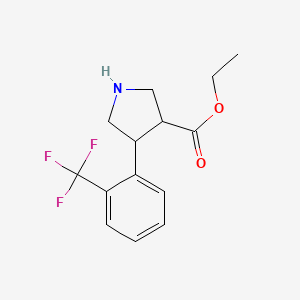

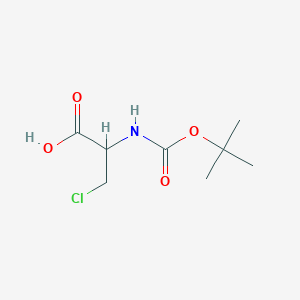

![molecular formula C23H34F3N5O7 B12301982 2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid](/img/structure/B12301982.png)

2-[3-[2-[[3-Methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AE-3763 es un inhibidor del elastasa de neutrófilos humanos basado en péptidos. Este compuesto ha demostrado un potencial significativo en la investigación científica debido a su alta solubilidad y estabilidad en agua. Se utiliza principalmente en el estudio de enfermedades inflamatorias y ha demostrado eficacia en varios modelos in vivo .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de AE-3763 implica múltiples pasos. El paso inicial incluye la reacción de N-(benciloxcarbonil)-L-valina con paraformaldehído y Ts-OH para formar un intermedio de oxazolidinona. Este intermedio se trata entonces con trimetil trifluorometilsilano y CsF en THF para producir trifluorometiloxazolidina. El anillo de oxazolidina se escinde mediante ZnCl2 y NaBH4 en éter metílico de t-butilo, lo que da lugar a un aminoalcohol protegido. Este aminoalcohol se desprotege mediante H2 sobre Pd(OH)2 en acetato de etilo para producir el aminoalcohol libre. Los pasos finales implican la condensación de este aminoalcohol con N-(benciloxcarbonil)-L-valil-L-prolina utilizando EDC en diclorometano, seguido de la desprotección y la posterior condensación con un derivado del ácido imidazolidinonaacético .

Métodos de producción industrial

Los métodos de producción industrial de AE-3763 no están ampliamente documentados. La ruta de síntesis descrita anteriormente se puede escalar para la producción industrial con modificaciones apropiadas para garantizar la eficiencia y el rendimiento.

Análisis De Reacciones Químicas

Tipos de reacciones

AE-3763 experimenta varios tipos de reacciones químicas, incluyendo:

Oxidación: El compuesto se puede oxidar utilizando DMP en diclorometano.

Reducción: Las reacciones de reducción implican el uso de ZnCl2 y NaBH4.

Sustitución: Se emplean reacciones de sustitución en el proceso de síntesis, como la reacción con trimetil trifluorometilsilano.

Reactivos y condiciones comunes

Oxidación: DMP en diclorometano.

Reducción: ZnCl2 y NaBH4 en éter metílico de t-butilo.

Sustitución: Trimetil trifluorometilsilano y CsF en THF.

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen varios intermediarios como trifluorometiloxazolidina y aminoalcoholes protegidos, que se procesan posteriormente para producir el compuesto final, AE-3763 .

Aplicaciones Científicas De Investigación

AE-3763 tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como compuesto modelo para estudiar inhibidores basados en péptidos.

Biología: Investigado por su papel en la inhibición de la elastasa de neutrófilos humanos, que participa en las respuestas inflamatorias.

Medicina: Explorado para posibles aplicaciones terapéuticas en el tratamiento de lesiones orgánicas agudas, síndrome de dificultad respiratoria aguda y enfermedad pulmonar obstructiva crónica

Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a enfermedades inflamatorias

Mecanismo De Acción

AE-3763 ejerce sus efectos inhibiendo la elastasa de neutrófilos humanos, una serina proteasa involucrada en la degradación de proteínas de la matriz extracelular como la elastina y el colágeno. Esta inhibición ayuda a reducir la inflamación y el daño tisular. El compuesto se une al sitio activo de la enzima, impidiendo que interactúe con sus sustratos naturales .

Comparación Con Compuestos Similares

Compuestos similares

Sivelestat sodio tetrahidratado: Otro inhibidor de la elastasa de neutrófilos humanos.

AEBSF clorhidrato: Un inhibidor irreversible de las serina proteasas.

PMSF: Un inhibidor enzimático que inactiva varias proteasas.

Singularidad de AE-3763

AE-3763 destaca por su alta solubilidad y estabilidad en agua, lo que lo hace más adecuado para estudios in vivo en comparación con otros compuestos similares. Su eficacia para reducir la inflamación y mejorar las tasas de supervivencia en modelos animales pone de manifiesto su potencial como agente terapéutico .

Propiedades

IUPAC Name |

2-[3-[2-[[3-methyl-1-oxo-1-[2-[(1,1,1-trifluoro-4-methyl-2-oxopentan-3-yl)carbamoyl]pyrrolidin-1-yl]butan-2-yl]amino]-2-oxoethyl]-2-oxoimidazolidin-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H34F3N5O7/c1-12(2)17(19(35)23(24,25)26)28-20(36)14-6-5-7-31(14)21(37)18(13(3)4)27-15(32)10-29-8-9-30(22(29)38)11-16(33)34/h12-14,17-18H,5-11H2,1-4H3,(H,27,32)(H,28,36)(H,33,34) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHQQXRRWRZFGDW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)C(F)(F)F)NC(=O)C1CCCN1C(=O)C(C(C)C)NC(=O)CN2CCN(C2=O)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H34F3N5O7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

549.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

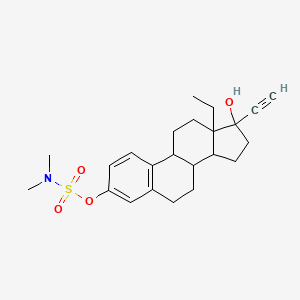

![3-((7-Nitrobenzo[c][1,2,5]oxadiazol-4-yl)amino)propanoic acid](/img/structure/B12301909.png)

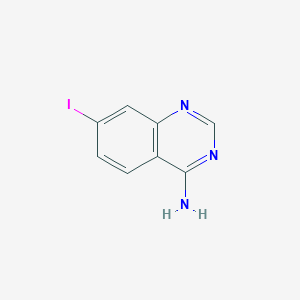

![Bis[2-(2-pyridinyl)phenolato]beryllium](/img/structure/B12301917.png)

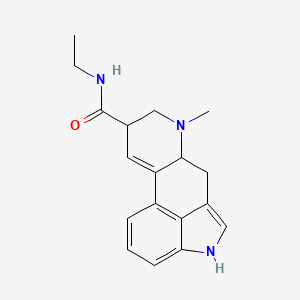

![2-Amino-3-[(7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid;hydrochloride](/img/structure/B12301922.png)

![Trisodium;6-oxido-4-sulfo-5-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B12301943.png)